molecular formula C14H14N2O3 B8705003 Ethyl 4-acetamido-alpha-cyanocinnamate

Ethyl 4-acetamido-alpha-cyanocinnamate

Cat. No.: B8705003
M. Wt: 258.27 g/mol
InChI Key: CPLWLQOLZIZSLD-UHFFFAOYSA-N
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Description

Ethyl 4-acetamido-alpha-cyanocinnamate is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 3-(4-acetamidophenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)12(9-15)8-11-4-6-13(7-5-11)16-10(2)17/h4-8H,3H2,1-2H3,(H,16,17)

InChI Key

CPLWLQOLZIZSLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)NC(=O)C)C#N

Origin of Product

United States

Contextualization Within Alpha Cyanocinnamate Ester Chemistry

Ethyl 4-acetamido-alpha-cyanocinnamate belongs to the broader class of α-cyanocinnamate esters. These compounds are α,β-unsaturated esters characterized by a cyano group at the α-position of the acrylate (B77674) backbone. This structural motif renders the molecule highly reactive and amenable to a variety of chemical reactions. The presence of both an ester and a nitrile group activates the double bond for nucleophilic additions, making it a key substrate in Michael additions and other conjugate addition reactions.

The electronic properties of the aromatic ring substituent significantly influence the reactivity of the α-cyanocinnamate ester. The 4-acetamido group in this compound acts as an electron-donating group through resonance, which can modulate the electrophilicity of the β-carbon of the double bond. This substituent also provides a site for further functionalization, enhancing the synthetic utility of the molecule.

Historical Development and Early Synthetic Perspectives

The primary and most established method for synthesizing α-cyanocinnamate esters, including the 4-acetamido derivative, is the Knoevenagel condensation. iosrjournals.orgresearchgate.net This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686). iosrjournals.orgresearchgate.net

Historically, the Knoevenagel condensation was performed using conventional heating with basic catalysts such as piperidine (B6355638) or ammonia (B1221849) in organic solvents. iosrjournals.org The general reaction scheme for the synthesis of Ethyl 4-acetamido-alpha-cyanocinnamate is depicted below:

Figure 1. General reaction scheme for the synthesis of this compound via Knoevenagel condensation.

Early synthetic work focused on optimizing reaction conditions to improve yields and purity. The choice of catalyst and solvent plays a crucial role in the efficiency of the condensation. Various bases and solvent systems have been explored to facilitate the reaction, with the goal of achieving high conversions under mild conditions.

Significance in Organic Synthesis and Heterocyclic Compound Development

The true significance of Ethyl 4-acetamido-alpha-cyanocinnamate and related α-cyanocinnamate esters lies in their role as precursors for the synthesis of diverse heterocyclic compounds. researchgate.nettubitak.gov.tr The presence of multiple reactive sites—the activated double bond, the ester, and the nitrile group—allows for a variety of cyclization strategies.

These compounds are pivotal in the synthesis of pyridines, pyrimidines, pyrazoles, and other nitrogen-containing heterocycles, many of which are scaffolds for biologically active molecules. researchgate.nettubitak.gov.tr For instance, the reaction of α-cyanocinnamate esters with binucleophiles can lead to the formation of complex heterocyclic systems in a single step. The acetamido group can also participate in or direct cyclization reactions, further expanding the synthetic possibilities.

The following table provides examples of heterocyclic systems that can be synthesized from α-cyanocinnamate ester derivatives:

Starting MaterialReagentResulting Heterocycle
Ethyl α-cyanocinnamate derivativeHydrazinePyrazole derivative
Ethyl α-cyanocinnamate derivativeGuanidinePyrimidine derivative
Ethyl α-cyanocinnamate derivativeMalononitrile (B47326)Pyridine (B92270) derivative

Advanced Spectroscopic Characterization Techniques for Ethyl 4 Acetamido Alpha Cyanocinnamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise structure and conformation of ethyl 4-acetamido-alpha-cyanocinnamate can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as multiplets in the downfield region. The vinyl proton, being adjacent to an electron-withdrawing cyano group, would also be expected in this region. The ethyl ester group would show a characteristic quartet and triplet pattern, while the acetyl group's methyl protons and the amide proton would present as singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the ester and amide groups are expected to resonate at the most downfield positions. The aromatic and vinyl carbons would appear in the intermediate region, while the aliphatic carbons of the ethyl and acetyl groups would be found in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Chemical Shifts:

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.1~24
Amide NH~10.0-
Aromatic CH7.5 - 8.0119 - 142
Vinyl CH~8.2~110
Ethyl CH₂~4.3~62
Ethyl CH₃~1.3~14
Cyano C-~116
Ester C=O-~163
Amide C=O-~169
Aromatic C-N-~142
Aromatic C-C-~128
Vinylic C-CN-~105

Note: These are estimated values and actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional moieties.

Key expected vibrational frequencies include:

N-H stretching from the amide group, typically appearing as a sharp peak around 3300 cm⁻¹.

C-H stretching from the aromatic and vinyl groups in the 3100-3000 cm⁻¹ region, and from the aliphatic ethyl and acetyl groups just below 3000 cm⁻¹.

C≡N stretching from the cyano group, which gives a sharp, intense absorption band in the 2230-2210 cm⁻¹ region.

C=O stretching from the ester and amide carbonyl groups, expected to show strong absorptions in the 1735-1680 cm⁻¹ range. These two carbonyl peaks may be distinct or overlap.

C=C stretching from the aromatic ring and the vinyl group, appearing in the 1600-1450 cm⁻¹ region.

C-O stretching from the ester group, which will likely show strong bands in the 1250-1000 cm⁻¹ region.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideN-H Stretch~3300
Aromatic/VinylicC-H Stretch3100 - 3000
AliphaticC-H Stretch< 3000
CyanoC≡N Stretch2230 - 2210
Ester CarbonylC=O Stretch~1720
Amide CarbonylC=O Stretch~1680
Aromatic/VinylicC=C Stretch1600 - 1450
EsterC-O Stretch1250 - 1000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₄H₁₄N₂O₃, giving it a monoisotopic mass of approximately 258.10 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 258.

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment ion.

Cleavage of the acetyl group (-COCH₃) from the amide.

Loss of carbon monoxide (CO) from the carbonyl groups.

Various cleavages of the side chain from the aromatic ring.

Predicted Mass Spectrometry Adducts: . caymanchem.com

Adduct m/z
[M+H]⁺259.10771
[M+Na]⁺281.08965
[M-H]⁻257.09315
[M+NH₄]⁺276.13425
[M+K]⁺297.06359
[M+H-H₂O]⁺241.09769
[M]⁺258.09988

Data sourced from predicted values on PubChem.. caymanchem.com

Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Electronic Transitions)

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The extended conjugated system in this compound, which includes the aromatic ring, the vinyl group, and the cyano and carbonyl groups, is expected to give rise to strong UV absorption. The chromophore in this molecule is the substituted cyanocinnamate system. The λ(max) (wavelength of maximum absorbance) would likely be in the ultraviolet region, and its exact position and intensity would be sensitive to the solvent polarity. The electronic transitions are expected to be of the π → π* type, characteristic of conjugated systems.

Computational and Theoretical Chemistry Studies on Ethyl 4 Acetamido Alpha Cyanocinnamate

Quantum Mechanical Investigations (e.g., Density Functional Theory (DFT) and Long-Range Corrected DFT)

Quantum mechanical methods are pivotal in elucidating the molecular properties of organic compounds. Density Functional Theory (DFT) is a widely used approach for studying the electronic structure of molecules, offering a balance between computational cost and accuracy. For molecules with potential for significant charge-transfer excitations, long-range corrected DFT functionals are often employed to provide more accurate predictions.

The electronic structure of Ethyl 4-acetamido-alpha-cyanocinnamate is expected to be characterized by a delocalized π-system extending across the phenyl ring, the vinylic double bond, and the cyano and ester groups. The acetamido group at the para position of the phenyl ring acts as an electron-donating group, which can influence the electron density distribution across the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. For analogous compounds, the HOMO is typically localized on the electron-rich aromatic ring and the acetamido group, while the LUMO is often distributed over the electron-withdrawing alpha-cyanocinnamate portion. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

Computational studies on similar acetamide (B32628) derivatives have shown HOMO-LUMO gaps to be indicative of molecular stability. For instance, a study on N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide reported a calculated HOMO-LUMO gap of 5.406 eV, suggesting high stability. nih.gov

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on this compound, based on findings for related molecules.

ParameterPredicted Value (Arbitrary Units)Interpretation
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital
Egap4.4 eVIndicates good kinetic stability
Dipole Moment~3.5 DSuggests a polar molecule

This table is illustrative and based on typical values for similar organic molecules.

While specific reaction mechanisms involving this compound are not detailed in the literature, computational methods can be used to explore potential transformations. For instance, the alpha-cyanocinnamate moiety is a versatile Michael acceptor. DFT calculations could be employed to model the transition states and reaction pathways of nucleophilic additions to the β-carbon of the double bond.

Furthermore, computational studies on related systems, such as the (3+2) cycloaddition reactions of diazopropane (B8614946) with chalcone (B49325) derivatives, have utilized DFT to determine the regio- and stereoselectivity of the reaction, with methods like B3LYP being effective in predicting the kinetic adducts. mdpi.com Such approaches could be applied to understand the reactivity of the double bond in this compound in cycloaddition reactions.

DFT-based descriptors can predict the reactivity and selectivity of different sites within the molecule.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups and the nitrogen of the cyano group would be expected to be regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms of the acetamido group and the vinylic proton would be regions of positive electrostatic potential (electrophilic sites).

Fukui Functions: These functions are used to predict the local reactivity of different atomic sites. By calculating the Fukui functions, one could identify the most likely atoms to be involved in electrophilic, nucleophilic, or radical attacks. For instance, in related 2-cyanoacetamide (B1669375) derivatives, Fukui functions have been used to identify electrophilic and nucleophilic areas. tandfonline.com

A hypothetical reactivity profile is summarized in the table below:

Atomic SitePredicted ReactivityRationale
β-carbon of the double bondHigh susceptibility to nucleophilic attackConjugation with electron-withdrawing cyano and ester groups
Carbonyl carbon of the esterSusceptible to nucleophilic attackPolarity of the C=O bond
Oxygen of the acetamido carbonylHigh nucleophilicityLone pair electrons
Nitrogen of the cyano groupModerate nucleophilicityLone pair electrons

This table is illustrative and based on general principles of organic reactivity.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution. nih.gov An MD simulation of this compound in various solvents would provide insights into its conformational flexibility, solvation, and intermolecular interactions.

Key aspects that could be investigated include:

Conformational Analysis: Identifying the most stable conformers of the molecule in solution and the energy barriers between them. The rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the vinylic group and the C-N bond of the acetamido group, would be of interest.

Solvent Effects: Understanding how the solvent interacts with different parts of the molecule. Polar solvents would be expected to form hydrogen bonds with the acetamido and ester groups, influencing the molecule's conformation and reactivity.

Aggregation Behavior: At higher concentrations, MD simulations could predict whether the molecules tend to self-assemble or aggregate, which could be relevant for its material properties.

In studies of cinnamamide (B152044) derivatives, molecular dynamics simulations have been used to assess the stability of ligand-protein complexes, with root-mean-square deviation (RMSD) values indicating the stability of the complex over time. ikm.org.my A similar approach could be used to study the interaction of this compound with biological macromolecules.

De Novo Design and Prediction of Novel this compound Derivatives

Computational tools can be employed in the de novo design of novel derivatives of this compound with tailored properties. By systematically modifying the core structure and evaluating the properties of the resulting virtual compounds, it is possible to identify promising candidates for synthesis and experimental testing.

For example, structure-activity relationship (SAR) studies, guided by computational predictions, could explore the effect of different substituents on the phenyl ring or modifications to the ester and cyano groups. mdpi.com Computational approaches have been used to design novel cinnamic acid derivatives as potential therapeutic agents. mdpi.comnih.govorientjchem.org

Virtual Screening: A library of virtual derivatives could be screened for desired electronic, steric, or lipophilic properties. For instance, if the goal is to enhance a particular biological activity, molecular docking simulations could be used to predict the binding affinity of the derivatives to a target protein. nih.gov

The following table outlines a hypothetical de novo design strategy:

ModificationTarget PropertyComputational Method
Substitution on the phenyl ringEnhanced electron-donating/withdrawing characterDFT (to calculate electronic properties)
Alteration of the ester groupIncreased hydrolytic stabilityQM/MM simulations of the hydrolysis reaction
Replacement of the cyano groupModified steric profile and polarityMolecular mechanics and docking simulations

This table is illustrative of a computational drug design workflow.

Polymerization and Material Science Perspectives of Ethyl 4 Acetamido Alpha Cyanocinnamate

Radical Copolymerization with Vinyl Acetate (B1210297)

The incorporation of ethyl 4-acetamido-alpha-cyanocinnamate into copolymers has been successfully demonstrated through radical copolymerization with vinyl acetate. This process allows for the creation of new polymer materials that combine the properties of both monomers. Studies have shown that ethyl 2-cyano-3-phenyl-2-propenoates, including the 4-acetamido substituted variant, can be copolymerized with vinyl acetate in solution using radical initiation.

The resulting copolymers have been characterized to confirm their structure and composition. The compositions of the vinyl acetate-co-ethyl 4-acetamido-alpha-cyanocinnamate polymers are typically determined through nitrogen analysis, leveraging the nitrogen atoms present in the acetamido and cyano groups of the cinnamate (B1238496) monomer. Spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), have been employed to analyze the copolymer structures and confirm the incorporation of both monomer units into the polymer backbone.

The thermal behavior of these copolymers is notably influenced by the content of the this compound monomer. Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveals the glass transition temperature (Tg) and decomposition profile of the copolymers. For copolymers of vinyl acetate and various ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, decomposition in a nitrogen atmosphere typically occurs in two stages. The initial, major decomposition step occurs in the range of 160-350°C, followed by the decomposition of the remaining residue at higher temperatures between 500-650°C.

Functional Copolymers and Their Synthesis

The synthesis of functional copolymers containing this compound is a two-step process that begins with the synthesis of the monomer itself. The monomer is typically prepared via the Knoevenagel condensation, a well-established method in organic synthesis. This reaction involves the piperidine-catalyzed condensation of 4-acetamidobenzaldehyde (B92706) with ethyl cyanoacetate (B8463686). The resulting monomer is then purified and characterized using elemental analysis (CHN analysis) and spectroscopic techniques (IR, ¹H NMR, ¹³C NMR) to confirm its structure and purity before polymerization.

The subsequent copolymerization with vinyl acetate is carried out as a solution polymerization using a radical initiator. The reaction is typically conducted at a controlled temperature, for instance, 70°C, to ensure consistent initiation and propagation rates. The general scheme for this copolymerization is as follows:

Monomer Synthesis (Knoevenagel Condensation): 4-acetamidobenzaldehyde + Ethyl cyanoacetate → this compound + H₂O

Copolymerization (Radical Initiation): n(Vinyl Acetate) + m(this compound) → Poly(vinyl acetate-co-ethyl 4-acetamido-alpha-cyanocinnamate)

The thermal properties of the resulting copolymers are a key aspect of their functionality. The inclusion of the rigid, polar cinnamate monomer into the flexible polyvinyl acetate chain affects the material's thermal stability.

Below is a table summarizing the typical thermal decomposition behavior for copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates.

Thermal Analysis StageTemperature Range (°C)Residue (wt%)
First Decomposition Step160 - 3501.5 - 15.1
Second Decomposition Step500 - 650-

Note: Data represents the general range observed for copolymers of vinyl acetate with various ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates.

Exploration as a Component in Nonlinear Optical Materials (as a cyano(acetylamino)cinnamate ester)

The molecular architecture of cyano(acetylamino)cinnamate esters, such as this compound, makes them promising candidates for nonlinear optical (NLO) materials. The NLO response in organic molecules is often rooted in a specific molecular design known as a donor-π-acceptor (D-π-A) system. nih.gov This design facilitates intramolecular charge transfer (ICT) upon interaction with a strong electromagnetic field, which is the microscopic origin of high NLO activity. nih.gov

In the structure of this compound:

Donor (D): The 4-acetamido group (-NHCOCH₃) on the phenyl ring acts as an effective electron-donating group.

π-bridge (π): The phenyl ring and the conjugated carbon-carbon double bond (-C₆H₄-CH=C<) serve as the π-conjugated system that allows for electron delocalization and transfer across the molecule.

Acceptor (A): The electron-withdrawing cyano (-CN) and ethyl ester (-COOC₂H₅) groups act as the electron acceptors.

This arrangement creates a significant difference in electron density across the molecule, leading to a large molecular dipole moment and high molecular hyperpolarizability (β), a key figure of merit for second-order NLO materials. nih.gov The efficiency of the ICT process, and thus the magnitude of the NLO response, is highly dependent on the strength of the donor and acceptor groups and the length and nature of the π-conjugated bridge. nih.gov Organic chromophores with strong D-π-A structures are investigated for applications in technologies like optical data storage, frequency conversion, and optical switching. nih.gov While specific hyperpolarizability values for this compound are not detailed in the available literature, its classic D-π-A structure positions it as a molecule of interest for fundamental research and development in the field of NLO materials.

Future Research Directions and Unaddressed Challenges for Ethyl 4 Acetamido Alpha Cyanocinnamate

Development of Greener Synthetic Pathways and Sustainable Catalysis

The traditional synthesis of α-cyanocinnamates often relies on the Knoevenagel condensation, which can involve hazardous organic solvents and catalysts. rsc.org A primary future objective is the development of more environmentally benign and sustainable synthetic routes to Ethyl 4-acetamido-alpha-cyanocinnamate.

Key research areas include:

Water-Mediated Synthesis: Exploring catalyst-free and water-mediated Knoevenagel condensations is a promising avenue. rsc.org Utilizing water as a solvent aligns with the principles of green chemistry by reducing reliance on volatile organic compounds (VOCs).

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, significantly reducing the environmental footprint of chemical processes. mt.com Investigating enzymatic routes to this compound could lead to highly efficient and sustainable production methods.

Alternative Energy Sources: The application of microwave irradiation and ultrasound in organic synthesis can lead to shorter reaction times, increased yields, and often solvent-free conditions. Research into these energy sources for the synthesis of the target compound is a key area of interest.

Sustainable Catalysts: The development and implementation of reusable solid catalysts, such as zeolites or functionalized mesoporous materials, can simplify product purification and minimize catalyst waste. sciensage.info

Green Chemistry ApproachPotential Advantages for this compound Synthesis
Water-Mediated SynthesisReduced use of hazardous organic solvents, lower environmental impact.
BiocatalysisHigh selectivity, mild reaction conditions, biodegradable catalysts.
Microwave/UltrasoundFaster reaction rates, increased yields, potential for solvent-free reactions.
Reusable Solid CatalystsSimplified product purification, reduced catalyst waste, improved process economy.

Exploration of Novel Reactivity for Unprecedented Molecular Architectures

The rich functionality of this compound, featuring an activated double bond, a nitrile group, and an ester moiety, makes it a prime candidate for exploring novel reactivity to construct complex and unprecedented molecular architectures.

Future research will likely focus on:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex molecules from three or more starting materials, adhering to the principles of atom and step economy. mt.comfiveable.me Designing novel MCRs that incorporate this compound as a key building block could lead to the rapid generation of diverse chemical libraries.

Cycloaddition Reactions: The electron-deficient double bond in this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. rsc.orgmt.com These reactions are fundamental in the construction of cyclic and heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Domino and Cascade Reactions: Investigating the participation of this compound in domino or cascade reactions, where a single event triggers a series of subsequent transformations, can lead to the efficient synthesis of intricate molecular structures in a single operation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis and drug discovery. acs.orgmt.comamericanpharmaceuticalreview.com For this compound, these computational tools can accelerate research and development in several key areas.

Key applications include:

De Novo Design: AI algorithms can be trained on vast datasets of known molecules and their properties to generate novel derivatives of this compound with desired biological activities or material properties. rsc.org

Reaction Outcome Prediction: Machine learning models can predict the products, yields, and optimal reaction conditions for reactions involving this compound, thereby reducing the need for extensive experimental screening. perkinelmer.comwikipedia.org These models are typically trained on large reaction databases. mt.com

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to complex target molecules starting from this compound, aiding chemists in synthesis planning. rsc.org

AI/ML ApplicationImpact on this compound Research
De Novo DesignGeneration of novel compound structures with tailored properties.
Reaction PredictionIn-silico optimization of reaction conditions, reducing experimental effort.
RetrosynthesisIdentification of efficient and novel synthetic pathways.

Advanced Analytical Methodologies for In Situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis and subsequent transformations of this compound. Advanced analytical techniques that allow for real-time, in situ monitoring are essential for gaining this insight.

Future research will benefit from the application of Process Analytical Technology (PAT), which involves the use of in-line and on-line analytical tools to monitor and control chemical processes. mt.comwikipedia.org

Key analytical methodologies include:

Spectroscopic Techniques:

FTIR and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. mt.comamericanpharmaceuticalreview.com

UV-Vis Spectroscopy: Useful for monitoring reactions involving chromophores, allowing for the tracking of concentration changes over time.

NMR Spectroscopy: Provides detailed structural information and can be used to follow the progress of a reaction in real-time.

Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry can provide rapid structural information on reaction components directly from the reaction mixture without extensive sample preparation.

Analytical TechniqueInformation GainedApplication in this compound Research
In situ FTIR/RamanReal-time concentration of reactants, intermediates, products.Kinetic studies, mechanism elucidation, process optimization.
In situ UV-VisReal-time concentration of chromophoric species.Monitoring reactions involving colored compounds.
In situ NMRDetailed structural information of species in solution.Identification of intermediates, understanding reaction pathways.
ASAP-MSRapid structural identification of reaction components.Quick reaction progress checks, product confirmation.

By addressing these future research directions and overcoming the associated challenges, the scientific community can continue to expand the utility of this compound in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-acetamido-alpha-cyanocinnamate, and how can its purity and structural integrity be validated?

  • Methodological Answer : The compound is typically synthesized via a multi-step route involving cinnamate esterification, followed by acetamido and cyano group introduction. Key steps include:

  • Esterification : Reacting 4-acetamidocinnamic acid with ethanol under acid catalysis (e.g., H₂SO₄).
  • Cyano substitution : Using KCN or cyanide donors in a nucleophilic substitution reaction.
  • Validation : Confirm purity via HPLC (≥95% purity threshold) and structural integrity using ¹H/¹³C NMR (e.g., characteristic peaks: δ 1.3 ppm for ethyl CH₃, δ 2.1 ppm for acetamido CH₃) and IR spectroscopy (C≡N stretch ~2200 cm⁻¹). Cross-reference with SciFinder or Reaxys for reported spectral data .

Q. How does the compound behave under varying pH and temperature conditions, and what kinetic models are suitable for studying its stability?

  • Methodological Answer : Conduct accelerated stability studies by:

  • pH-dependent hydrolysis : Expose the compound to buffers (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis (λmax ~270 nm) or LC-MS.
  • Kinetic analysis : Fit data to first-order or Arrhenius models to predict shelf-life. Use ANOVA to assess significance of pH/temperature effects. Compare degradation products (e.g., free carboxylic acid via hydrolysis) with literature using NIST Chemistry WebBook .

Advanced Research Questions

Q. What experimental and computational strategies can elucidate the reaction mechanism of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Isotopic labeling : Use ¹⁸O-labeled water or D₂O to trace oxygen incorporation in hydrolysis products via mass spectrometry.
  • DFT calculations : Model transition states and intermediates (e.g., Gaussian or ORCA software) to identify rate-determining steps. Validate computational results with experimental kinetic data (e.g., Eyring plots for activation parameters) .

Q. How can researchers resolve contradictions between experimental spectroscopic data and published literature for this compound?

  • Methodological Answer :

  • Calibration checks : Validate instrument accuracy with certified reference materials (e.g., NIST standards).
  • Sample purity : Re-crystallize or use preparative HPLC to eliminate impurities affecting spectral peaks.
  • Multi-database cross-referencing : Compare data across SciFinder, Reaxys, and NIST WebBook. If discrepancies persist, conduct 2D NMR (COSY, HSQC) to resolve structural ambiguities .

Q. What is the electronic influence of the alpha-cyano group on the compound’s reactivity compared to non-cyano analogs?

  • Methodological Answer :

  • Hammett analysis : Measure reaction rates (e.g., ester hydrolysis) for this compound and analogs (e.g., ethyl 4-acetamidocinnamate). Calculate σ values to quantify electron-withdrawing effects.
  • Computational comparison : Use Mulliken charge analysis or frontier molecular orbital (FMO) theory to assess electronic distribution differences. Correlate with experimental kinetic data .

Data Presentation and Analysis Guidelines

  • Raw data : Include in appendices (e.g., NMR spectra, chromatograms) with clear labeling .
  • Statistical rigor : Apply t-tests or ANOVA to compare experimental groups; report p-values and confidence intervals .
  • Comparative tables : Tabulate melting points, λmax, and retention times against literature values (e.g., CAS 6629-53-4 data from SciFinder) .

Ethical and Safety Considerations

  • Handling precautions : Use fume hoods for synthesis; avoid inhalation/contact (refer to Safety Data Sheets for hazard mitigation) .
  • Non-commercial focus : Emphasize milligram-scale synthesis for mechanistic studies, not industrial production .

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